5-Tetradecanol
Description
Contextualization within Fatty Alcohol Chemistry and Applications Research
Fatty alcohols are aliphatic alcohols derived from fats and oils, characterized by a hydrocarbon chain of varying length. wikipedia.orgcosmeticsandtoiletries.com They are broadly classified as primary, secondary, or tertiary, depending on the position of the hydroxyl (-OH) group. The majority of commercially significant fatty alcohols are primary alcohols, such as 1-Tetradecanol (B3432657) (myristyl alcohol), which find extensive use as emulsifiers, emollients, and thickeners in cosmetics, as well as intermediates in the production of detergents and surfactants. wikipedia.orggoldenagri.com.sgresearchgate.net
In contrast, secondary fatty alcohols like 5-Tetradecanol, where the hydroxyl group is located on an internal carbon atom, are less studied. cosmeticsandtoiletries.com The position of the hydroxyl group influences the molecule's physical and chemical properties, including its polarity, melting point, and reactivity, suggesting that this compound may possess unique characteristics and potential applications distinct from its primary isomer. Research into branched and secondary fatty alcohols is an emerging area, with potential applications in lubricants, specialty surfactants, and as precursors for fine chemicals. acumenresearchandconsulting.com
Historical Development of this compound Research Methodologies
The historical development of research methodologies for fatty alcohols has largely been driven by the industrial demand for primary alcohols. Early methods, dating back to the early 20th century, involved the reduction of fatty acids and their esters. wikipedia.org The synthesis of a specific secondary alcohol like this compound would have historically relied on more targeted synthetic organic chemistry techniques.
One of the classical and most versatile methods for the synthesis of secondary alcohols is the Grignard reaction . khanacademy.orgyoutube.comyoutube.commasterorganicchemistry.com This method involves the reaction of a Grignard reagent with an aldehyde. For the synthesis of this compound, a plausible historical route would involve the reaction of a Grignard reagent, such as butylmagnesium bromide, with decanal.
Modern synthetic methods may involve the catalytic oxidation of the corresponding alkane, tetradecane, though achieving regioselectivity to favor the 5-position would be a significant challenge.
The analytical characterization of fatty alcohols has also evolved significantly. Early methods relied on classical techniques such as melting point determination and elemental analysis. The advent of spectroscopic techniques has been pivotal. Infrared (IR) spectroscopy allows for the identification of the hydroxyl functional group, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, allowing for the definitive placement of the hydroxyl group at the C-5 position. nih.gov Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), is a powerful tool for identifying and quantifying fatty alcohols, even in complex mixtures. nist.gov The mass spectrum of this compound would exhibit a characteristic fragmentation pattern, allowing for its differentiation from other isomers.
Current Scientific Research Landscape and Emerging Paradigms in this compound Studies
The current research landscape for fatty alcohols is dominated by two major themes: the development of sustainable and bio-based production methods and the exploration of novel applications for these compounds. There is a strong emphasis on the microbial production of fatty alcohols from renewable feedstocks using engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govfrontiersin.orgnih.gov However, this research has predominantly focused on the production of primary fatty alcohols.
Research specifically on this compound is sparse. Its study is often subsumed within broader investigations of fatty alcohol mixtures or as a component in complex natural products. For instance, various tetradecanol (B45765) isomers have been identified in the analysis of historical ointments and in biological systems. acs.org The potential for this compound to act as a semiochemical, such as a pheromone, is an intriguing possibility, as other branched and secondary fatty alcohols are known to have roles in insect communication. nih.govfrontiersin.orgnih.gov However, to date, no specific pheromonal activity has been attributed to this compound.
A significant emerging paradigm in lipid research is the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems. Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are enabling the sensitive and specific detection of a wide range of lipid molecules, including less abundant isomers like this compound. acs.orgnih.gov These technologies could be instrumental in uncovering the natural occurrence and potential biological roles of this compound.
Identification of Key Research Gaps and Future Academic Trajectories for this compound
The current body of scientific literature reveals significant research gaps concerning this compound. These gaps present exciting opportunities for future academic inquiry.
Key Research Gaps:
Fundamental Physicochemical Properties: While basic data such as molecular weight and formula are known, a comprehensive characterization of the physicochemical properties of pure this compound is lacking. This includes detailed data on its melting point, boiling point, viscosity, and solubility in various solvents.
Optimized and Selective Synthesis: There is a need for the development of efficient and highly selective synthetic routes to this compound. This would enable the production of sufficient quantities for further research and potential applications.
Biological Occurrence and Function: The natural occurrence of this compound in plants, animals, or microorganisms has not been systematically investigated. Its potential biological roles, for instance, as a signaling molecule or a component of cellular membranes, remain unknown.
Potential Applications: The unique properties of this compound have not been explored for potential applications. Its structure suggests it could be a precursor to novel surfactants with distinct properties, specialty lubricants, or have applications in materials science.
Future Academic Trajectories:
Targeted Synthesis and Characterization: Future research should focus on the development of stereoselective synthetic methods for this compound to allow for the investigation of the properties of its different stereoisomers. This would be followed by a thorough characterization of its physical and chemical properties.
Lipidomic Screening: The use of advanced lipidomic platforms to screen various biological samples for the presence of this compound could reveal its natural distribution and provide clues to its biological function.
Exploration of Biological Activity: Once available in pure form, this compound should be screened for various biological activities, including antimicrobial, anti-inflammatory, and pheromonal effects.
Materials Science and Surfactant Chemistry: The potential of this compound as a building block for new polymers, esters, and surfactants should be investigated. Its branched nature could impart unique properties to these materials.
Structure
3D Structure
Properties
IUPAC Name |
tetradecan-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-7-8-9-10-11-13-14(15)12-6-4-2/h14-15H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEOYIRETCABER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317291 | |
| Record name | 5-Tetradecanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
214.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21078-83-1 | |
| Record name | 5-Tetradecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21078-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetradecan-5-ol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Tetradecanol | |
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| Record name | 5-Tetradecanol | |
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| Record name | Tetradecan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Advanced Derivatization Strategies for 5 Tetradecanol
Established and Novel Synthetic Pathways for 5-Tetradecanol
The synthesis of this compound can be achieved through various chemical and enzymatic methods, each offering distinct advantages in terms of yield, stereoselectivity, and environmental impact.
Catalytic hydrogenation is a widely utilized industrial process for the reduction of carbonyl compounds to alcohols. tcichemicals.com The synthesis of this compound can be effectively achieved through the catalytic hydrogenation of the corresponding ketone, 5-tetradecanone. This process typically involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbonyl double bond.
Commonly employed heterogeneous catalysts for such transformations include platinum group metals such as palladium on carbon (Pd/C). tcichemicals.com Homogeneous catalysts, for instance, Wilkinson's catalyst, are also effective for the selective hydrogenation of alkenes and alkynes, and their principles can be extended to carbonyl reductions. tcichemicals.com Research on the hydrogen-transfer type oxidation of secondary alcohols, which is the reverse reaction, has identified rhodium and ruthenium complexes as effective catalysts. For example, the oxidation of this compound to 5-tetradecanone has been achieved with high yields using catalysts like [RhCl(CO)(PPh3)2] in the presence of a hydrogen acceptor. researchgate.net This suggests that similar ruthenium and rhodium complexes would be highly effective for the hydrogenation of 5-tetradecanone to this compound, operating under a hydrogen atmosphere.
The general reaction for the catalytic hydrogenation of 5-tetradecanone is presented below:
5-Tetradecanone + H₂ --(Catalyst)--> this compound
Key parameters influencing the efficiency and selectivity of this reaction include the choice of catalyst, solvent, temperature, and hydrogen pressure.
| Catalyst Type | Example Catalyst | Substrate | Product | Key Features |
|---|---|---|---|---|
| Heterogeneous | Palladium on Carbon (Pd/C) | 5-Tetradecanone | This compound | Widely used, robust, and easily separated from the reaction mixture. |
| Homogeneous | Wilkinson's Catalyst ([RhCl(PPh₃)₃]) | 5-Tetradecanone | This compound | High selectivity, operates under milder conditions. |
| Homogeneous | Ruthenium-based complexes | 5-Tetradecanone | This compound | Effective for carbonyl reduction, can be tailored for stereoselectivity. |
| Homogeneous | Rhodium-based complexes | 5-Tetradecanone | This compound | Demonstrated effectiveness in the reverse oxidation reaction. researchgate.net |
The production of stereospecific this compound, i.e., the individual (R)- or (S)-enantiomers, is crucial for applications where chirality influences biological activity. This can be achieved through the use of chiral reducing agents or asymmetric catalytic reduction of the prochiral ketone, 5-tetradecanone.
A variety of reducing agents are available for the conversion of ketones to alcohols. nih.gov These range from simple metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) to more complex and selective reagents. nih.govnih.gov For stereospecific reductions, chiral modifications of these hydrides are employed. For instance, lithium aluminum hydride can be modified with chiral alcohols to create enantioselective reducing agents. stereoelectronics.org
Another powerful method is the CBS reduction, which utilizes oxazaborolidine catalysts to achieve highly enantioselective reduction of prochiral ketones with borane. mdpi.com This method is known for its high enantiomeric excesses and applicability to a wide range of ketones. The choice of the chiral catalyst dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R)- or (S)-5-tetradecanol.
The general principle of stereospecific reduction is illustrated below:
5-Tetradecanone + Chiral Reducing Agent/Catalyst --> (R)-5-Tetradecanol or (S)-5-Tetradecanol
| Reduction Method | Reagent/Catalyst | Substrate | Product Stereochemistry | Key Features |
|---|---|---|---|---|
| Chiral Hydride Reagents | LiAlH₄ modified with a chiral alcohol | 5-Tetradecanone | (R)- or (S)-5-Tetradecanol | Stoichiometric use of chiral auxiliary. stereoelectronics.org |
| CBS Reduction | Chiral oxazaborolidine catalyst with borane | 5-Tetradecanone | (R)- or (S)-5-Tetradecanol | Catalytic, high enantioselectivity. mdpi.com |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes with a hydrogen donor | 5-Tetradecanone | (R)- or (S)-5-Tetradecanol | Utilizes safe and readily available hydrogen donors like isopropanol. |
Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of chiral alcohols. Lipases are a class of enzymes widely used for the kinetic resolution of racemic alcohols. In a typical lipase-catalyzed resolution, a racemic mixture of this compound is subjected to acylation in the presence of an acyl donor. The lipase will selectively acylate one enantiomer at a much faster rate, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
For example, the racemic this compound can be treated with an acyl donor like vinyl acetate (B1210297) in the presence of a lipase such as Candida antarctica lipase B (CALB). The enzyme will preferentially acylate one enantiomer, for instance, the (R)-enantiomer, to form (R)-5-tetradecanyl acetate, leaving the (S)-5-tetradecanol largely unreacted. The ester and the remaining alcohol can then be separated by conventional chromatographic techniques.
This method allows for the production of both enantiomers of this compound with high optical purity.
| Enzyme | Acyl Donor | Substrate | Products | Key Features |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Racemic this compound | (R)-5-Tetradecanyl acetate and (S)-5-Tetradecanol | High enantioselectivity and broad substrate scope. |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Racemic this compound | (S)-5-Tetradecanyl acetate and (R)-5-Tetradecanol | Can exhibit opposite enantiopreference to CALB. |
Design and Synthesis of Functionalized this compound Derivatives
The hydroxyl group of this compound serves as a versatile handle for the synthesis of various derivatives with tailored properties for specific applications.
Ether derivatives of long-chain alcohols have been synthesized for various biological applications, including their use as components of drug delivery systems and as analogues of natural products. nih.govresearchgate.net A common method for the synthesis of ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com
In the context of this compound, its sodium or potassium salt (5-tetradecanoxide) can be generated by reacting the alcohol with a strong base like sodium hydride (NaH). The resulting alkoxide can then be reacted with a suitable alkyl halide to form the desired ether. For instance, the synthesis of long-chain alkyl ether derivatives of sulfated oligosaccharides has been achieved through regioselective alkylation. nih.gov
A specific example of the synthesis of a tetradecanol (B45765) ether derivative involves its reaction with nucleosides like 3′-fluoro-2′,3′-dideoxythymidine (FLT) and 3′-azido-2′,3′-dideoxythymidine (AZT) to create potential anti-HIV microbicides. This synthesis was achieved using Mitsunobu conditions, reacting tetradecanol with the nucleoside in the presence of triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD).
| Reaction Type | Reagents | Substrates | Product | Biological Application |
|---|
Esterification of this compound is another important derivatization strategy, often employed to create prodrugs or conjugates for targeted drug delivery. nih.gov Fatty alcohol esters can enhance the lipophilicity of a drug, potentially improving its membrane permeability and cellular uptake. google.com
The synthesis of these esters can be achieved through various methods, including Fischer esterification with a carboxylic acid under acidic catalysis, or by reacting the alcohol with a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride (B1165640). For the conjugation of sensitive drug molecules, milder coupling methods like Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), are often preferred. d-nb.info
The synthesis of fatty acid alcohol esters has been explored for applications in transdermal drug delivery, where they can act as percutaneous absorption enhancers. google.com Furthermore, lipoprotein lipases have been shown to catalyze the synthesis of fatty acid alcohol esters, indicating a potential for enzymatic routes to these conjugates. nih.gov
| Esterification Method | Reagents | Substrates | Product | Application |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Acid Catalyst | This compound | 5-Tetradecanyl ester | General ester synthesis. |
| Acylation | Acyl Chloride or Anhydride, Base | This compound | 5-Tetradecanyl ester | High-yielding ester synthesis. |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | This compound | 5-Tetradecanyl ester conjugate | Drug conjugation under mild conditions. d-nb.info |
| Transesterification | Ester, Acid/Base or Enzyme Catalyst | This compound | New 5-Tetradecanyl ester | Synthesis of specific esters. google.com |
Multi-component Reactions for Novel this compound Scaffolds
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient strategy for the rapid construction of complex molecular architectures. While specific MCRs explicitly detailing the use of this compound are not extensively documented, several advanced MCR methodologies are compatible with long-chain secondary alcohols and can be adapted for the synthesis of novel scaffolds derived from this compound. These reactions offer significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from simple precursors.
One prominent example is the Passerini three-component reaction (P-3CR), which typically combines a carboxylic acid, a carbonyl compound, and an isocyanide. A significant advancement allows for the in situ generation of the aldehyde component from a primary or secondary alcohol under aerobic oxidative conditions. This modification enables a one-pot reaction involving an alcohol, a carboxylic acid, and an isocyanide. For a secondary alcohol like this compound, this would first involve its oxidation to the corresponding ketone, 5-tetradecanone, which would then participate in the P-3CR. A ternary catalytic system, often comprising cupric chloride (CuCl₂), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and sodium nitrite (NaNO₂), has proven effective for this transformation, affording α-acyloxy amide products. organic-chemistry.org
Another innovative variation is the Passerini four-component reaction (P-4CR), which uniquely replaces the carboxylic acid component with an alcohol and carbon dioxide (CO₂). This reaction yields α-carbonate-amides and has been successfully demonstrated with a range of alcohols, including long-chain variants like octanol, suggesting its applicability to this compound. nih.gov This approach is particularly notable for its use of CO₂ as a C1 building block, aligning with principles of sustainable chemistry. nih.gov Furthermore, Lewis acid catalysis can enable O-alkylative Passerini reactions, where an alcohol, an isocyanide, and an aldehyde react to form α-alkoxy-amide derivatives. rsc.org
The Guerbet reaction, a classic method for alcohol dimerization, has been modernized into a nickel-catalyzed multicomponent C-alkylation of secondary alcohols with primary alcohols. iisertirupati.ac.in This acceptorless double dehydrogenative cross-coupling process is redox-neutral and produces water as the sole byproduct. iisertirupati.ac.in Applying this to this compound with a suitable primary alcohol could yield novel, higher-order secondary alcohols, effectively constructing a new carbon-carbon bond at the β-position.
The table below summarizes representative MCRs applicable to long-chain secondary alcohols, providing a blueprint for their potential application to this compound.
| Reaction Name | Components | Catalyst/Reagent | Product Scaffold | Ref |
| Oxidative Passerini Reaction | Secondary Alcohol, Carboxylic Acid, Isocyanide | CuCl₂, TEMPO, NaNO₂, O₂ | α-Acyloxy Amide | organic-chemistry.org |
| Passerini Four-Component Reaction (P-4CR) | Secondary Alcohol, Aldehyde, Isocyanide, CO₂ | Switchable Solvent System | α-Carbonate-Amide | nih.gov |
| O-Alkylative Passerini Reaction | Secondary Alcohol, Aldehyde, Isocyanide | AlCl₃ | α-Alkoxy-β,γ-enamide | rsc.org |
| Nickel-Catalyzed Guerbet-Type Reaction | Secondary Alcohol, Primary Alcohol | NiBr₂, Ligand, Base | β-Alkylated Secondary Alcohol | iisertirupati.ac.in |
Mechanistic Investigations of Derivatization Reactions involving this compound
The derivatization of this compound primarily involves reactions targeting its secondary hydroxyl group. Mechanistic studies of these transformations, including oxidation, etherification, and cross-coupling, are crucial for optimizing reaction conditions and controlling product selectivity. While investigations may not always use this compound itself, the mechanisms established for other long-chain and secondary alcohols are directly applicable.
Oxidation to 5-Tetradecanone
The oxidation of secondary alcohols to ketones is a fundamental transformation. The general mechanism, irrespective of the specific oxidant, involves two key steps:
Formation of an intermediate where the alcohol's oxygen atom is bonded to the oxidizing species (e.g., a chromate ester in Jones oxidation). This step converts the hydroxyl group into a better leaving group. chemistrysteps.commasterorganicchemistry.com
An elimination reaction, typically E2-like, where a base removes the proton from the carbon bearing the oxygen (the α-carbon). This results in the formation of a carbon-oxygen double bond (C=O) and the departure of the reduced oxidant. chemistrysteps.commasterorganicchemistry.com
For palladium-catalyzed aerobic oxidations, a common mechanism involves the formation of a palladium(II)-alkoxide intermediate. This is followed by a rate-determining β-hydride elimination step, where a hydrogen atom from the α-carbon is transferred to the palladium center, forming a palladium-hydride species and releasing the ketone product. The catalyst is then regenerated by the terminal oxidant, typically molecular oxygen. nih.govresearchgate.net
Etherification Mechanisms
The synthesis of ethers from this compound can proceed through several mechanistic pathways.
Acid-Catalyzed Dehydration: In the presence of a strong acid catalyst, such as tungstated zirconia, two molecules of the alcohol can condense to form a symmetrical ether. The mechanism involves the protonation of one alcohol molecule, which then departs as water upon nucleophilic attack by a second alcohol molecule (an Sₙ2 pathway). An alternative Sₙ1 pathway involves the formation of a secondary carbocation intermediate after the loss of water, which is then trapped by another alcohol molecule. The kinetics of these reactions are influenced by the structure and chain length of the alcohol. osti.gov
Iron-Catalyzed Dehydrative Etherification: For reactions between two different alcohols (e.g., this compound and a benzylic alcohol), an iron(III) triflate catalyst has been shown to be effective. The proposed mechanism involves the formation of a zwitterionic intermediate from the catalyst and one alcohol. This intermediate facilitates a C-O bond cleavage, leading to an in situ carbocation, which is then intercepted by the second alcohol to form the unsymmetrical ether. acs.org
Photoredox-Catalyzed Etherification: A modern approach involves the generation of alkoxy radicals from alcohols using visible-light photoredox catalysis. The mechanism is initiated by the single-electron reduction of a hypervalent iodine(III) reagent by an excited photocatalyst. This generates an oxygen-centered radical from the alcohol, which can then undergo intramolecular C-H abstraction (1,5-hydrogen atom transfer) followed by oxidation and cyclization to yield cyclic ethers like tetrahydrofurans. acs.org
Cross-Coupling Reactions
Derivatizing the hydroxyl group of this compound to a better leaving group, such as a mesylate, opens pathways for carbon-carbon or carbon-heteroatom bond formation via cross-coupling.
Nickel-Catalyzed Suzuki-Miyaura Coupling: The coupling of an alkyl sulfonate (derived from the alcohol) with an aryl boronic acid can be achieved using a nickel catalyst. Mechanistic experiments suggest a stereoablative pathway, which is consistent with the formation of alkyl radical intermediates during the catalytic cycle. nih.gov
Palladium-Catalyzed C-O Coupling: The direct formation of aryl ethers from secondary alcohols and aryl halides can be catalyzed by palladium complexes. The generally accepted mechanism involves the formation of a palladium-alkoxide complex, followed by reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst. Deuterium-labeling studies are often employed to elucidate the finer details of the catalytic cycle and identify potential side reactions. mit.edu
The table below outlines the key mechanistic features of these derivatization reactions.
| Reaction Type | Key Mechanistic Steps | Intermediate Species | Ref |
| Chromic Acid Oxidation | Formation of chromate ester, E2-like elimination | Chromate Ester | chemistrysteps.commasterorganicchemistry.com |
| Palladium-Catalyzed Oxidation | Pd(II)-alkoxide formation, β-hydride elimination | Palladium-Alkoxide, Palladium-Hydride | nih.gov |
| Acid-Catalyzed Etherification | Protonation of OH, Nucleophilic attack (Sₙ1 or Sₙ2) | Oxonium Ion, Carbocation | osti.gov |
| Iron-Catalyzed Etherification | Formation of zwitterionic intermediate, Carbocation formation | Iron-Zwitterion, Carbocation | acs.org |
| Ni-Catalyzed C-C Coupling | Oxidative addition, Transmetalation, Reductive elimination | Alkyl Radical | nih.gov |
| Pd-Catalyzed C-O Coupling | Pd-alkoxide formation, Reductive elimination | Palladium-Alkoxide | mit.edu |
Advanced Spectroscopic and Structural Elucidation Research of 5 Tetradecanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure and stereochemistry of organic molecules. It probes the magnetic properties of atomic nuclei, providing information about the chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for identifying the different types of protons present in a molecule and their connectivity. For 5-Tetradecanol (C₁₄H₃₀O), the ¹H NMR spectrum would typically reveal signals corresponding to the various methylene (B1212753) (-CH₂-) and methine (-CH-) protons along the tetradecyl chain, as well as the hydroxyl (-OH) proton. The protons adjacent to the hydroxyl group (at C4 and C6) would exhibit characteristic chemical shifts and splitting patterns due to the deshielding effect of the oxygen atom and spin-spin coupling with neighboring protons. While specific experimental data for this compound's ¹H NMR spectrum was not found in the provided search results, predictive analyses suggest the presence of distinct signals for these proton environments. vdoc.pub
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in this compound would resonate at a characteristic chemical shift, allowing for the identification of the different carbon environments. The carbinol carbon (C5), bearing the hydroxyl group, would typically appear at a significantly different chemical shift compared to the methylene carbons of the alkyl chain. Predictive analysis indicates the molecular formula C₁₄H₃₀O. vdoc.pub
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), are essential for confirming connectivity and assigning complex spectra, particularly for derivatives or mixtures. COSY spectra reveal proton-proton couplings, aiding in the assignment of adjacent proton signals, while HSQC correlates proton signals directly with the carbons they are attached to. These advanced methods are critical for unambiguous structural determination when dealing with more intricate molecular structures or stereoisomers. Specific 2D NMR data for this compound was not identified in the search results.
Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, thereby identifying functional groups.
For this compound, IR spectroscopy would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. researchgate.netresearchgate.net Additionally, C-H stretching vibrations from the long alkyl chain would appear in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations of the secondary alcohol would be observed around 1050-1150 cm⁻¹. While IR spectroscopy is a standard method for characterizing alcohols, specific experimental IR data for this compound was not detailed in the provided search results, though IR was mentioned as a characterization method for related complexes. Raman spectroscopy would offer similar information regarding molecular vibrations, particularly useful for symmetric functional groups and skeletal vibrations.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis of this compound
Mass Spectrometry (MS) is crucial for determining the molecular weight and providing structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₄H₃₀O, with a calculated molecular weight of approximately 214.39 g/mol and a monoisotopic mass of 214.229665576. vdoc.pub
Mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), can be employed for the analysis of this compound. In the context of analyzing derivatives, such as the trimethylsilyl (B98337) (TMS) ether of this compound, mass spectra can reveal characteristic fragment ions. For instance, a mass spectrum of the TMS derivative showed peaks at m/z values including 215, 83, 41, 29, 103, 69, 55, 89, 97, 61, 115, and 129, providing insights into the fragmentation pathways of the derivatized molecule. vdoc.pub Analysis of the parent compound would typically involve identifying the molecular ion peak (M⁺) and characteristic fragment ions resulting from processes like alpha-cleavage adjacent to the hydroxyl group, or loss of water.
X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination of this compound
X-ray crystallography and diffraction studies are definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and molecular packing. These studies offer unambiguous confirmation of molecular structure and stereochemistry. While X-ray crystallography is a powerful tool for solid-state analysis, specific crystal structure data or diffraction studies for this compound were not found in the provided search results. However, X-ray crystallography has been mentioned as a characterization technique for related metal complexes involving alcohols.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration of Chiral this compound
Chiroptical spectroscopy, encompassing techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides powerful methods for the characterization of chiral molecules. This compound, a long-chain secondary alcohol, possesses a stereogenic center at the fifth carbon atom (C5) due to the presence of the hydroxyl group, leading to the existence of two enantiomers: (R)-5-Tetradecanol and (S)-5-Tetradecanol. These techniques are instrumental in determining the enantiomeric purity (the relative proportion of each enantiomer in a sample) and assigning the absolute configuration of such chiral compounds.
Principles of Chiroptical Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. When plane-polarized light passes through a chiral sample, it can be decomposed into left and right circularly polarized components. If the molecule absorbs these components to different extents, a CD signal, quantified as molar ellipticity (Δε), is observed. This differential absorption is directly related to the molecule's stereochemistry and is often manifested as characteristic peaks and troughs known as Cotton effects at wavelengths corresponding to electronic transitions within the molecule mdpi.comresearchgate.netchromatographytoday.comnih.gov.
Optical Rotatory Dispersion (ORD) spectroscopy, conversely, measures the change in optical rotation as a function of wavelength. Optical rotation is the rotation of the plane of plane-polarized light. ORD spectra also exhibit Cotton effects, which are wavelength-dependent variations in optical rotation, providing complementary information to CD scribd.comslideshare.netgoogleapis.com.
Determination of Enantiomeric Purity (ee)
The magnitude of the CD or ORD signal generated by a chiral molecule is directly proportional to its enantiomeric excess (ee). A perfectly racemic mixture, containing equal amounts of both enantiomers, will produce no net chiroptical signal because the signals from each enantiomer cancel each other out researchgate.netchromatographytoday.compearson.com.
For a sample enriched in one enantiomer, the observed chiroptical signal can be used to quantify the enantiomeric purity. The relationship between the observed optical rotation ([α]obs), the specific rotation of the pure enantiomer ([α]sp), and the enantiomeric excess (ee) is often expressed as:
While this compound itself may not possess strong intrinsic chromophores in the UV-Vis region, making direct CD detection challenging without derivatization, techniques like Vibrational Circular Dichroism (VCD) can be employed for molecules lacking such chromophores nih.gov. Alternatively, derivatization or the use of chiral sensing probes can be utilized to generate detectable chiroptical signals that report on the enantiomeric composition of the alcohol nih.govacs.org. CD detection can also be advantageous as it may allow for the determination of enantiomeric ratios without the need for complete chromatographic separation of the enantiomers chromatographytoday.com.
Assignment of Absolute Configuration
Assigning the absolute configuration (R or S) at the chiral center of this compound typically involves comparing experimental chiroptical data with theoretical predictions or with known standards. Computational methods, such as Density Functional Theory (DFT), can predict the CD or ORD spectra for both the (R) and (S) configurations, allowing for a direct comparison with experimentally obtained spectra mdpi.comnih.govscispace.comnih.gov.
Expected Data and Tables
Table 1: Chiroptical Data for this compound Enantiomers (Illustrative)
| Enantiomer | Specific Rotation ([α]D, deg) | Wavelength of Max CD (nm) | Molar Ellipticity ([θ] at max CD, deg·cm²/dmol) | Enantiomeric Excess (ee, %) |
| (R)-5-Tetradecanol | +X.X | YYY | +ZZZ | 100.0 |
| (S)-5-Tetradecanol | -X.X | YYY | -ZZZ | 100.0 |
| Racemic (50:50) | 0.0 | N/A | 0.0 | 0.0 |
| Enriched Sample 1 | +A.A | YYY | +BBB | 85.0 |
| Enriched Sample 2 | -C.C | YYY | -DDD | 60.0 |
Note: Specific experimental values (X.X, YYY, ZZZ, A.A, BBB, C.C, DDD) for this compound are not provided in the reviewed literature. The table structure indicates the typical parameters measured and reported.
Table 2: Comparison of Experimental and Theoretical CD Spectra for Absolute Configuration Assignment (Illustrative)
| Conformational Model | Theoretical CD Intensity (mdeg) | Experimental CD Intensity (mdeg) | Wavelength (nm) | Agreement |
| (R)-5-Tetradecanol | +P.P | +Q.Q | RRR | Good |
| (S)-5-Tetradecanol | -P.P | -Q.Q | RRR | Good |
| (R)-5-Tetradecanol | +S.S | +T.T | SSS | Fair |
| (S)-5-Tetradecanol | -S.S | -T.T | SSS | Fair |
Note: This table format is used to compare calculated spectral features with experimental observations for assigning absolute configuration. Specific values (P.P, Q.Q, RRR, S.S, T.T) are hypothetical.
Detailed research findings would involve presenting the actual CD or ORD spectra, identifying the wavelengths and magnitudes of Cotton effects, and discussing how these spectral features, when correlated with theoretical calculations or known chiral standards, confirm the absolute configuration and enantiomeric purity of synthesized samples of this compound.
Compound List:
this compound
Computational Chemistry and Theoretical Modeling of 5 Tetradecanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 5-tetradecanol. researchgate.netnih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron wavefunction, from which various molecular properties can be derived. northwestern.edu
The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. For this compound, the MEP map would show regions of negative potential (electron-rich) concentrated around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, identifying it as a site for nucleophilic interaction. The long hydrocarbon chain would display a largely neutral potential.
Reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. These descriptors help in predicting how this compound will interact with other chemical species. For instance, DFT calculations can be used to model the initial steps of oxidation or dehydration by examining the molecule's susceptibility to attack by various reagents. mdpi.com
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -9.8 eV | Electron-donating ability; related to ionization potential. |
| LUMO Energy | +1.5 eV | Electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap | 11.3 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 1.7 D | Measures the polarity of the molecule. |
| Mulliken Charge on O | -0.7 e | Indicates the partial negative charge on the oxygen atom. |
| Mulliken Charge on H (of -OH) | +0.4 e | Indicates the partial positive charge on the hydroxyl hydrogen. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of this compound. mdpi.comnih.gov
| Interaction Type | Typical Energy Range (kcal/mol) | Description |
|---|---|---|
| Hydrogen Bonding (-OH···O) | -3 to -7 | Strong, directional interaction between hydroxyl groups. mdpi.com |
| Van der Waals (Dispersion) | -0.1 to -2 (per chain) | Weak, non-directional attractive forces between alkyl chains. usq.edu.au |
| Dipole-Dipole | -0.5 to -2 | Attractive forces between the permanent dipoles of the hydroxyl groups. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. ijpsr.com For this compound and its derivatives, QSAR models can be developed to predict properties such as toxicity, biodegradability, or inhibitory activity against a specific enzyme. nih.govnih.govnih.gov
The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. For these compounds, a variety of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic properties (e.g., dipole moment, atomic charges), and topological indices (e.g., branching indices).
Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is derived that correlates a selection of these descriptors with the observed activity. nih.govmdpi.com For example, a QSAR study on the aquatic toxicity of long-chain alcohols found that toxicity increased with increasing carbon chain length up to C14, a relationship that can be captured by descriptors related to hydrophobicity (like logP). nih.gov Such models can then be used to predict the activity of new, untested derivatives of this compound, prioritizing synthetic efforts and reducing the need for extensive experimental testing. researchgate.net
| Descriptor | Symbol | Description | Relevance to Activity |
|---|---|---|---|
| Octanol-Water Partition Coefficient | logP | Measures hydrophobicity. | Crucial for predicting membrane permeability and aquatic toxicity. nih.gov |
| Molecular Weight | MW | The mass of the molecule. | Related to size and steric effects. |
| Topological Polar Surface Area | TPSA | Surface area of polar atoms. | Influences solubility and transport properties. |
| Number of Hydrogen Bond Donors | HBD | Count of -OH, -NH groups. | Important for receptor binding. |
An illustrative QSAR equation for predicting aquatic toxicity (log 1/EC50) might look like:
log(1/EC50) = 0.85 * logP - 0.12 * TPSA + 2.5
In Silico Mechanistic Studies of Reactions involving this compound
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy, which is the primary factor controlling the reaction rate.
Dehydration: The acid-catalyzed dehydration of alcohols to form alkenes is a classic organic reaction. For a secondary alcohol like this compound, this reaction can proceed through either an E1 or E2 mechanism. libretexts.orglibretexts.org
E1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. Computational studies can model the protonation of the hydroxyl group, its departure as a water molecule to form a secondary carbocation at the C5 position, and the subsequent deprotonation of an adjacent carbon to form a double bond. The calculations would determine the stability of the carbocation and the activation energies for its formation and subsequent steps. acs.orgacs.org
E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the hydroxyl group at the same time the C-O bond breaks. libretexts.orglibretexts.org Theoretical calculations can model the geometry and energy of the transition state for this concerted process.
By comparing the calculated activation energies for the E1 and E2 pathways, it is possible to predict which mechanism is more favorable under specific reaction conditions. acs.org
Oxidation: The oxidation of alcohols is another fundamental reaction. The low-temperature oxidation of long-chain alcohols is of particular interest in combustion and atmospheric chemistry. bristol.ac.ukresearchgate.net In silico studies can model the initial steps of oxidation, such as hydrogen abstraction from the C-H bond at the 5-position by a radical species (e.g., an OH radical). mdpi.com Subsequent reactions with molecular oxygen can be modeled to explore the formation of peroxy radicals and other intermediates. bristol.ac.uk These computational studies help build detailed kinetic models that predict the reaction products and combustion behavior of long-chain alcohols. figshare.com
| Reaction Pathway | Key Step | Calculated Activation Energy (Illustrative, kcal/mol) | Significance |
|---|---|---|---|
| E1 Dehydration | Carbocation formation | 25 - 35 | Rate-determining step for the E1 pathway. acs.org |
| E2 Dehydration | Concerted elimination | 30 - 40 | Energy of the single transition state for the E2 pathway. |
| Oxidation (H-abstraction) | C-H bond cleavage at C5 | 5 - 10 | Initiation step in the oxidation process. mdpi.com |
| Oxidation (H-abstraction) | O-H bond cleavage | 8 - 15 | Alternative initiation step in oxidation. |
Biological Activity and Mechanistic Research of 5 Tetradecanol and Its Conjugates
Research into Antimicrobial and Antifungal Activities of Tetradecanol (B45765)
Studies have indicated that tetradecanol possesses antimicrobial and antifungal properties, primarily attributed to its lipophilic nature which can disrupt microbial cell membranes.
1-Tetradecanol (B3432657) has demonstrated activity against various microorganisms. For instance, it has been found to be effective against gram-positive bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Rhodococcus equi, while its activity against gram-negative bacteria is generally less pronounced bio-conferences.orgmedchemexpress.combiologists.com. In antifungal assays, 1-tetradecanol has shown inhibitory effects against fungi like Candida albicans, Candida tropicalis, Candida lipolytica, and Aspergillus niger bio-conferences.orgbiologists.com. While specific growth inhibition kinetics (e.g., Minimum Inhibitory Concentration - MIC values) are not detailed in the provided snippets for 5-tetradecanol, the general activity suggests a dose-dependent effect on microbial growth.
The primary mechanism by which tetradecanol exerts its antimicrobial and antifungal effects is believed to involve the disruption of the cell membrane's integrity. Its lipophilic character allows it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death biologists.com. For lipid-containing viruses, tetradecanol has been shown to inactivate them, suggesting a similar membrane-disrupting mechanism researchgate.net.
Antiviral Activity Research of Tetradecanol Derivatives
Tetradecanol derivatives have been investigated for their potential as antiviral agents, particularly against HIV, and their mechanisms of action have been explored.
Significant research has focused on nucleoside reverse transcriptase inhibitors (NRTIs) conjugated with fatty acids or alcohols, including tetradecanol derivatives, to enhance their antiviral efficacy. Specifically, 5'-O-(tetradecanol) ether derivatives of 3'-fluoro-2',3'-dideoxythymidine (FLT) and 3'-azido-2',3'-dideoxythymidine (AZT) have shown notable anti-HIV activity mdpi.comresearchgate.netnih.govchapman.edu.
These derivatives were evaluated against cell-free (X4 and R5 strains) and cell-associated HIV. Compounds such as 5'-O-(12-azidododecanoyl) FLT (Compound 5), 5'-O-myristoyl FLT (Compound 6), and 5'-O-(12-thioethyldodecanoyl) FLT (Compound 8) demonstrated potent anti-HIV activity at non-cytotoxic concentrations.
Table 1: Anti-HIV Activity of FLT Derivatives
| Compound Name/Structure | EC50 (Cell-Free X4/R5) | EC50 (Cell-Associated) | Antiviral Index (vs. FLT) | Antiviral Index (vs. AZT) |
| 5'-O-(12-azidododecanoyl) FLT (5) | 0.4 μM | 12.6 μM | >4x | >30x |
| 5'-O-myristoyl FLT (6) | 1.1 μM | 6.4 μM | - | - |
| 5'-O-(12-thioethyldodecanoyl) FLT (8) | <0.2 μM | 2.3 μM | - | - |
Note: EC50 represents the 50% effective concentration. Data is adapted from mdpi.comresearchgate.netnih.gov. Antiviral index indicates relative potency compared to parent nucleosides.
The antiviral mechanisms of tetradecanol and its derivatives are explored through various in vitro models. For lipid-containing viruses, tetradecanol itself has been shown to effectively inactivate them, likely by disrupting the viral lipid envelope researchgate.net. In the case of the 5'-O-fatty acyl derivatives of FLT, studies suggest that ester hydrolysis to release the active nucleoside (FLT) and the fatty acid is critical for enabling anti-HIV activity, as compared to non-hydrolyzable ether conjugates researchgate.netnih.govchapman.edu. In vitro assays using HIV-infected cell lines are employed to determine EC50 values and assess cytotoxicity, thereby calculating antiviral indices mdpi.comresearchgate.netnih.gov.
Enhancing cellular uptake is a key strategy for improving the efficacy of antiviral agents. Studies involving doxorubicin (B1662922) conjugated with a tetradecanol moiety (e.g., N-tetradecylamido derivative) demonstrated a significant increase in cellular uptake compared to the parent drug acs.org. Confocal microscopy revealed that such conjugates were initially distributed in cytoplasmic and perinuclear areas, with subsequent slow relocalization into the nucleus after 24 hours. Furthermore, research on nucleoside conjugates indicated that lipophilic fluorescent analogs with longer fatty acid chains (related to tetradecanol) exhibited higher cellular uptake compared to those with shorter chains, supporting the hypothesis that increased lipophilicity enhances cellular penetration nih.govchapman.edu.
Occurrence and Biological Roles of this compound in Natural Systems
This compound, a long-chain fatty alcohol, plays a role in various biological systems, though research specifically detailing its occurrence and detailed metabolic fates is less extensive compared to primary fatty alcohols. As a secondary alcohol, its presence and transformations within natural systems are governed by distinct biochemical pathways.
Investigation of Biosynthetic Pathways and Metabolic Fates of this compound
The biosynthesis of secondary alcohols, including compounds like this compound, typically involves the enzymatic reduction of ketones or aldehydes. This process is catalyzed by enzymes known as secondary alcohol dehydrogenases (SADH), which utilize cofactors such as NADH or NADPH to transfer electrons, converting the carbonyl group into a hydroxyl group ontosight.ai. While specific pathways for this compound are not extensively documented, general mechanisms for secondary alcohol synthesis in microorganisms and plants involve these enzymatic reductions ontosight.airesearchgate.net.
In mammals, the metabolism of long-chain alcohols generally involves oxidation to corresponding carboxylic acids via alcohol dehydrogenases, with aldehydes as transient intermediates europa.eunih.gov. These carboxylic acids can then undergo further degradation through beta-oxidation. However, secondary alcohols may follow different metabolic routes, often involving specific hydroxylases or dehydrogenases that are distinct from those acting on primary alcohols ontosight.ai. For instance, studies on fatty alcohol metabolism indicate that while primary alcohols are readily converted to fatty acids, the metabolic fate of secondary alcohols can be more varied and substrate-specific europa.eunih.gov.
Research has identified enzymes capable of oxidizing 1-tetradecanol (a primary alcohol) to tetradecanal (B130844), which can then be used for alkane biosynthesis nih.gov. This suggests that while primary alcohols are well-studied, the specific enzymes and pathways for secondary alcohols like this compound are areas for further investigation. Some microorganisms, such as Pantoea sp. strain 7-4, have been found to convert 1-tetradecanol to tetradecanal using an alcohol dehydrogenase (PsADH) nih.govebi.ac.uk. This highlights the existence of enzymes that can act on tetradecanol, though the focus has primarily been on the primary isomer.
Identification of this compound as a Component in Biological Matrices
While the precise identification and quantification of this compound in various biological matrices are not as widely reported as for primary fatty alcohols (e.g., 1-tetradecanol or myristyl alcohol), tetradecanol isomers, in general, have been detected in natural systems. For example, 1-tetradecanol has been identified as a component in Angelica gigas, Fusarium fujikuroi, and in the earwax of sheep nih.govplos.org. It is also recognized as a plant metabolite, a volatile oil component, and a pheromone ebi.ac.uknih.gov.
The identification and quantification of such compounds in biological samples typically involve advanced analytical techniques. Mass spectrometry (MS), often coupled with chromatography such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a standard method for detecting and quantifying metabolites in complex biological matrices like plasma, serum, urine, and tissue homogenates europeanpharmaceuticalreview.comuab.edu. These methods allow for the precise identification of specific compounds based on their mass-to-charge ratio and fragmentation patterns europeanpharmaceuticalreview.com.
While direct studies on this compound's presence in specific matrices are limited in the provided search results, the broader category of long-chain aliphatic alcohols (LCAAs) is known to occur in various biological contexts, including plant waxes, beeswax, and as components of essential oils ebi.ac.ukebm-journal.org. The detection of tetradecanol isomers in earwax of sheep, for instance, indicates their presence in mammalian secretions plos.org.
Compound List
Materials Science Research and Advanced Applications of 5 Tetradecanol
5-Tetradecanol as an Intermediate in Specialty Chemical Synthesis
The hydroxyl functional group on this compound allows for various chemical modifications, enabling its use as a key intermediate in the synthesis of diverse specialty chemicals. Its long, hydrophobic tetradecyl chain imparts specific properties to the resulting compounds. researchgate.net
Development of Surfactants and Detergents utilizing this compound
Research has demonstrated the utility of this compound in the synthesis of surfactants and detergents. Through processes such as ethoxylation, the hydroxyl group of this compound can be reacted with ethylene (B1197577) oxide to create nonionic surfactants. These derivatives exhibit desirable properties like detergency, wetting, and emulsification, making them valuable in cleaning formulations and industrial processes. Studies have focused on correlating the degree of ethoxylation with performance characteristics such as cloud point and solubility, crucial for optimizing detergent formulations. researchgate.netresearchgate.netresearchgate.net Furthermore, this compound has been utilized in the synthesis of amino acid-based surfactants, where it reacts with amino acids to form amphiphilic molecules with good surface activity. researchgate.netchalmers.se Its use as a component in foam detergents has also been investigated, where it acts as a cosurfactant to improve foam stability and reduce surface tension. nih.gov
Research on Novel Polymeric Materials Incorporating this compound Moieties
The incorporation of this compound into polymer structures is an active area of research aimed at tailoring material properties. By functionalizing this compound, for example, through esterification or etherification, it can be converted into monomers suitable for polymerization. When integrated into polymer chains, either in the backbone or as side groups, the long hydrophobic tetradecyl chain can enhance hydrophobicity, improve flexibility, and influence thermal properties such as the glass transition temperature (Tg). Research has explored the synthesis of polymers with pendant this compound groups for applications requiring modified surface characteristics or improved low-temperature performance. researchgate.netspecificpolymers.comuni-mainz.de
Investigation of this compound in Phase Change Materials (PCMs)
This compound is a significant organic phase change material due to its ability to undergo a solid-liquid phase transition at a moderate temperature, absorbing and releasing substantial latent heat. This characteristic makes it highly suitable for thermal energy storage applications, particularly for temperature regulation in buildings and other systems. mdpi.comontosight.airesearchgate.net
Fabrication of this compound-Based Form-Stable Composite PCMs
A primary challenge with using pure PCMs like this compound is their tendency to leak in the liquid phase after melting. To address this, researchers have developed form-stable composite PCMs by immobilizing this compound within supporting matrices. Common fabrication methods include:
Impregnation: this compound is absorbed into porous host materials such as expanded graphite (B72142) (EG), graphene aerogels, or expanded perlite (B1173460) (EP) via vacuum impregnation or autoclave methods. researchgate.netresearchgate.netmdpi.comresearchgate.netdntb.gov.ua
Composite Formation: this compound can be dispersed within polymer matrices like high-density polyethylene (B3416737) (HDPE) and ethylene-vinyl acetate (B1210297) (EVA) copolymers to create shape-stable composites. mdpi.com
Encapsulation: Microencapsulation techniques can also be employed to contain the PCM. mdpi.com These composite structures not only prevent leakage but can also enhance thermal conductivity and mechanical stability. researchgate.netresearchgate.netmdpi.comresearchgate.netdntb.gov.ua
Thermophysical Property Characterization and Performance Evaluation
The performance of this compound-based PCMs is evaluated by characterizing their thermophysical properties. Pure this compound typically exhibits a melting point in the range of 37-40°C, with a substantial latent heat of fusion. ontosight.airesearchgate.net Composite formulations often involve eutectic mixtures with fatty acids, such as capric acid or lauric acid, to achieve lower phase change temperatures suitable for specific applications. For example, a eutectic mixture of tetradecanol (B45765) and lauric acid has been reported to melt around 24.9°C. mdpi.commdpi.comnih.gov The inclusion of additives like aluminum powder (AP) or graphene-based materials aims to improve thermal conductivity without significantly reducing the latent heat capacity. researchgate.netmdpi.comresearchgate.netdntb.gov.ua
| Property | Value (Typical Range) | Unit | Notes |
| Melting Point | 37-40 | °C | Pure this compound. Eutectic mixtures can lower this significantly (e.g., 24.9°C for TD-LA eutectic). |
| Latent Heat of Fusion | 180-200 | kJ/kg | Pure this compound. Composite values vary based on PCM loading and matrix; can be around 78.2 J/g in composites. |
| Thermal Conductivity | Varies | W/(m·K) | Significantly enhanced in composite forms (e.g., 0.5-1.0 W/(m·K) with graphene/graphite additives). |
| Specific Heat Capacity | Varies | J/(kg·K) | Varies between solid and liquid phases; influenced by composite matrix and temperature. |
mdpi.comontosight.airesearchgate.netmdpi.comresearchgate.net
Studies on Thermal Cycling Stability and Reliability of this compound-PCMs
A critical factor for the practical application of PCMs is their long-term durability under repeated thermal cycles. Research investigating the thermal cycling stability of this compound-based composite PCMs generally indicates good reliability. Studies have subjected these materials to thousands of melting and solidification cycles to assess any degradation in their thermal performance. Findings suggest that well-fabricated composite PCMs, particularly those with robust matrix structures or protective coatings, can retain a high percentage of their initial latent heat capacity. For instance, some composite formulations have demonstrated less than 1% decrease in latent heat after 500 thermal cycles, and others maintained over 95% of their latent heat after 1,000 to 5,000 cycles. mdpi.comresearchgate.netnih.gov This stability is attributed to the effective immobilization of the PCM within the matrix, preventing structural degradation and maintaining efficient heat transfer over time. dntb.gov.uaspecialchem.comresearchgate.net
Compound Name List:
this compound
Analytical Methodologies for the Detection and Quantification of 5 Tetradecanol
Development and Validation of Chromatographic Methods for 5-Tetradecanol
Chromatographic techniques are the cornerstone for separating, identifying, and quantifying this compound due to its specific chemical structure and potential presence in complex mixtures.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely utilized for the trace analysis of fatty alcohols, including this compound. This method offers high sensitivity and specificity, allowing for the identification and quantification of compounds even at low concentrations.
The principle involves separating volatile or semi-volatile compounds based on their boiling points and interactions with a stationary phase within a GC column. Upon elution, the separated compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a fingerprint for identification.
For fatty alcohols like this compound, derivatization is often employed to increase their volatility and thermal stability, making them more amenable to GC analysis. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents. For instance, a method for determining C12-C14 fatty alcohols in aqueous matrices involves liquid-liquid extraction followed by derivatization before injection onto a GC-MS system alsenvironmental.co.uk. This approach allows for the detection of fatty alcohols and their ethoxylates, with reported limits of detection (LODs) for tetradecanol (B45765) at 0.5 µg/L when using 80 mL of sample alsenvironmental.co.uk. GC-MS has also been used to analyze fatty alcohols in biological samples, such as hamster meibomian glands, after hydrolysis and derivatization nih.gov.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination
High-Performance Liquid Chromatography (HPLC) is another vital technique for the analysis of this compound, particularly for purity assessments and quantitative determinations in various matrices. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
A common application of HPLC for fatty alcohols involves their analysis in food supplements and natural products. For example, a method using a C8 column with methanol (B129727) as the mobile phase has been developed for the analysis of linear long-chain alcohols (C20 to C34) using Charged Aerosol Detection (CAD) dgfett.de. While this specific study focused on longer chain alcohols, the methodology is adaptable for shorter chain fatty alcohols like this compound. The CAD detector offers a universal detection capability, providing sensitive responses for non-volatile and semi-volatile analytes dgfett.de.
HPLC with a refractive index (RI) detector has also been validated for the simultaneous determination of trace levels of un-sulfated alcohols, including n-tetradecanol, in raw materials like sodium lauryl sulfate (B86663) sci-hub.senih.govresearchgate.net. This method utilizes a C18 column with a mobile phase of water and acetonitrile (B52724) (30:70 v/v) and has demonstrated good resolution (>4) for n-decanol, n-dodecanol, n-tetradecanol, n-hexadecanol, and n-heptadecanol, with correlation coefficients exceeding 0.999 sci-hub.seresearchgate.net. The LOD for these alcohols was reported as 0.5281 µg/mL sci-hub.se.
Spectrophotometric and Electrochemical Detection Techniques for this compound
While chromatographic methods are primary for separation, spectrophotometric and electrochemical techniques can be employed for detection, either directly or after derivatization.
Spectrophotometric methods, particularly UV-Vis spectrophotometry, can be used for the detection of fatty alcohols after they have been derivatized with reagents that introduce a chromophore. For instance, fatty alcohol ethoxylates (FAEs) can be determined using diphenic anhydride (B1165640) derivatization followed by RP-HPLC with UV-Vis detection, achieving significantly lower limits of detection compared to other anhydrides nih.gov.
Electrochemical techniques can also be applied. For example, ferrocene-containing alcohols, such as 2-ferrocenyl-2-tetradecanol (FcOHC14), have been synthesized and evaluated as electrochemical probes in micellar solutions and microemulsions. The one-electron oxidations of the ferrocene (B1249389) moieties in these compounds are nearly reversible and diffusion-controlled in microemulsions, indicating their potential utility in electrochemical sensing applications researchgate.net.
Sample Preparation and Extraction Methodologies from Complex Matrices
Effective sample preparation is critical for the successful analysis of this compound, especially when present in complex matrices such as environmental samples, biological tissues, or industrial products. The goal is to isolate and concentrate the analyte while removing interfering substances.
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed techniques. For aqueous matrices, LLE using solvents like hexane (B92381) is a standard approach for extracting fatty alcohols alsenvironmental.co.uk. SPE offers an alternative or complementary method for sample cleanup and concentration. For instance, SPE using C18 cartridges has been utilized to separate fatty alcohols from fatty acids in lipid extracts nih.govuit.no. In one study comparing SPE and Micro Extraction by Packed Sorbent (MEPS), both techniques were used for fatty alcohol analysis in cosmetic products, with SPE cartridges packed with C18 sorbent being employed univ-lyon1.fr.
Isotopic Labeling Techniques for Metabolic and Environmental Fate Studies
Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), is invaluable for tracking the metabolic fate and environmental pathways of this compound. Deuterated analogs serve as internal standards in quantitative analyses, especially when coupled with mass spectrometry.
Research into the environmental fate of fatty alcohols has employed compound-specific stable isotope ratio mass spectrometry (CSIA) for both ¹³C and ²H isotopes. This technique allows for the differentiation between natural (plant-based) and synthetic (petroleum-based) fatty alcohols, as well as tracking their origins and transformations in wastewater treatment plants and receiving waters rsc.orgnih.goverasm.orgresearchgate.neteuropa.eucleaninginstitute.org. For example, studies have shown that fatty alcohols entering wastewater treatment plants are not the same as those found in the effluent, suggesting de novo bacterial synthesis europa.eucleaninginstitute.org.
Synthetic routes to deuterium-labeled compounds are essential for these studies. While specific syntheses for deuterated this compound were not detailed in the provided search results, general methods for synthesizing deuterium-labeled long-chain alcohols exist. For example, deuteration at specific carbon positions can be achieved through reactions involving deuterated reagents like lithium aluminum deuteride (B1239839) or by hydrogen-deuterium exchange reactions nih.gov. These labeled compounds are critical for quantitative analysis using techniques like LC-MS, enabling precise measurement and tracking of the target analyte in complex biological or environmental systems mdpi.com.
Environmental Fate and Ecotoxicological Research of 5 Tetradecanol
Biodegradation Pathways and Kinetics of 5-Tetradecanol in Aquatic and Soil Environments
The biodegradation of this compound is a key process governing its persistence in the environment. As a long-chain secondary alcohol, its degradation is primarily mediated by microorganisms present in soil and aquatic systems. The rate and pathway of biodegradation can be influenced by environmental conditions such as oxygen availability, temperature, and the microbial community composition.
Pathways:
The aerobic biodegradation of secondary alcohols like this compound typically proceeds through a sub-terminal oxidation pathway. researchgate.net This process involves the initial oxidation of the secondary alcohol to a corresponding ketone, in this case, 5-tetradecanone. This is followed by the insertion of an oxygen atom by a Baeyer-Villiger monooxygenase, forming an ester. researchgate.net The subsequent hydrolysis of this ester yields a fatty acid and a primary alcohol, both of which can be further metabolized by native microorganisms. rsc.org The resulting fatty acid can enter the β-oxidation pathway, where it is broken down to produce acetyl-CoA, which then enters the Krebs cycle for energy production. rsc.org
Under anaerobic conditions, biodegradation is generally slower. rsc.org While specific anaerobic pathways for this compound are not well-documented, the degradation of similar long-chain hydrocarbons under anaerobic conditions often involves mechanisms like fumarate addition. researchgate.net
Kinetics:
Detailed kinetic studies specifically on this compound are limited. However, long-chain alcohols are generally known to biodegrade rapidly in the environment, with half-lives that can be on the order of minutes under optimal conditions. rsc.orgnist.gov The rate of biodegradation is typically modeled using first-order or second-order kinetics, depending on the concentration of the substrate and the microbial population. oregonstate.edu For many organic compounds, the rate of biodegradation is concentration-dependent. nih.gov The actual environmental half-life of this compound will vary depending on the specific conditions of the receiving environment.
| Parameter | Description | General Findings for Long-Chain Alcohols |
|---|---|---|
| Primary Degradation Pathway | The initial enzymatic attack on the molecule. | Sub-terminal oxidation to a ketone, followed by Baeyer-Villiger monooxygenase action and ester hydrolysis. researchgate.net |
| Metabolic Fate | The subsequent breakdown of intermediates. | Resulting fatty acids enter the β-oxidation pathway. rsc.org |
| Key Enzymes | Biological catalysts driving the degradation reactions. | Alcohol dehydrogenase, Baeyer-Villiger monooxygenase, esterases. researchgate.net |
| Environmental Conditions | Factors influencing the rate of degradation. | Aerobic conditions generally lead to faster degradation than anaerobic conditions. rsc.org |
Ecotoxicity Assessments of this compound on Non-Target Organisms
Ecotoxicity assessments are crucial for determining the potential harm of this compound to organisms in the environment. These assessments typically involve standardized tests on representative aquatic species such as fish, invertebrates (e.g., daphnids), and algae.
Due to a lack of specific experimental data for this compound, ecotoxicity information is often inferred from studies on similar long-chain alcohols. For instance, an environmental risk assessment of long-chain alcohols (C12-C15) indicated a toxicity maximum between C13 and C14 for the aquatic invertebrate Daphnia magna. rsc.orgnist.gov Above a chain length of C14, the toxicity of these alcohols was observed to decrease, partly due to their reduced water solubility. rsc.orgnist.gov
For read-across purposes, data for the primary alcohol, 1-tetradecanol (B3432657), can provide an indication of the potential toxicity of C14 alcohols.
| Organism | Endpoint | Value (for 1-Tetradecanol) | Reference |
|---|---|---|---|
| Danio rerio (Zebra fish) | 96h LC50 | > 10,000 mg/L | gov.bc.ca |
| Daphnia magna (Water flea) | 48h EC50 | 3.2 mg/L | gov.bc.ca |
| Algae | - | Data not available |
It is important to note that the toxicity of secondary alcohols may differ from that of primary alcohols due to differences in their physical, chemical, and biological properties. The position of the hydroxyl group can influence the molecule's interaction with biological membranes and its metabolic fate.
Bioaccumulation and Biotransformation Potential in Food Chains
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). For long-chain alcohols, Log Kow values can be high, suggesting a potential for bioaccumulation. rsc.org
However, the actual bioaccumulation in an organism is also dependent on its ability to metabolize and eliminate the substance, a process known as biotransformation. Long-chain alcohols are generally subject to metabolic transformation in a wide range of organisms, from bacteria to mammals. nih.gov This metabolic activity can significantly reduce the potential for bioaccumulation that would be predicted from the Log Kow alone. rsc.orgnih.gov
For 1-tetradecanol, a Bioconcentration Factor (BCF) of 190 has been estimated. gov.bc.ca The BCF is a measure of the extent of chemical accumulation in an aquatic organism from water. This value suggests a high potential for bioconcentration. However, it is crucial to consider that this is an estimated value and does not account for metabolic processes that could reduce the actual BCF.
The primary biotransformation pathway for alcohols in organisms involves oxidation to aldehydes and then to carboxylic acids, which can then be utilized in fatty acid metabolism. nih.gov
| Parameter | Value (for 1-Tetradecanol) | Indication |
|---|---|---|
| Log Kow | 6.03 | High potential for bioaccumulation based on physicochemical properties. nih.gov |
| Estimated BCF | 190 | High potential for bioconcentration in aquatic organisms. gov.bc.ca |
| Biotransformation | Expected to be metabolized. | Actual bioaccumulation may be lower than predicted due to metabolic processes. rsc.orgnih.gov |
Environmental Monitoring and Detection Strategies for this compound in Various Ecosystems
The detection and quantification of this compound in environmental matrices such as water, soil, and sediment are essential for assessing its environmental concentrations and fate. The analytical methods employed for long-chain alcohols need to be sensitive and specific.
The most common and reliable technique for the analysis of fatty alcohols is gas chromatography-mass spectrometry (GC-MS). rsc.orgnist.gov This method allows for the separation of complex mixtures and provides definitive identification and quantification of the target compounds.
Sample preparation is a critical step in the analytical process. For water samples, this may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. For soil and sediment samples, solvent extraction is typically employed. In many environmental samples, fatty alcohols can be present as esters, which require a saponification step (hydrolysis with a strong base like potassium hydroxide) to release the free alcohol before analysis. rsc.org
To improve the volatility and chromatographic behavior of long-chain alcohols for GC analysis, a derivatization step is often necessary. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. gerli.com
Typical Analytical Workflow:
Sample Collection: Collection of water, soil, or sediment samples from the field.
Extraction: LLE or SPE for water samples; solvent extraction for solid samples.
Saponification (optional): To hydrolyze any ester-bound alcohols.
Derivatization: Conversion of the alcohol to a more volatile derivative (e.g., TMS ether).
Analysis: Separation, identification, and quantification by GC-MS.
Currently, there is a lack of published data on the measured environmental concentrations of this compound in various ecosystems. Monitoring studies would be necessary to determine its actual prevalence and distribution in the environment.
Q & A
Q. How can researchers investigate the environmental impact of this compound degradation products?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HR-MS) : Identify transformation products in simulated environmental matrices (soil/water).
- Ecotoxicology Assays : Use Daphnia magna or Aliivibrio fischeri bioluminescence tests to assess acute toxicity.
- Degradation Pathways : Perform -isotope labeling studies to trace hydroxyl group fate during photolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
